4,5-Dimethoxy-2-(2-methylphenyl)isoindole-1,3-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethoxy-2-(2-methylphenyl)isoindole-1,3-dione typically involves the condensation of phthalic anhydride with primary amines. One efficient method is the hexadehydro-Diels–Alder domino reaction of substituted tetraynes and imidazole derivatives. This reaction forms three new C–C bonds and two new C–O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .
Industrial Production Methods
Industrial production methods for isoindole-1,3-dione derivatives often involve the use of phthalic anhydride and primary amines under controlled conditions to ensure high yield and purity. The process may include steps such as heating, solvent extraction, and purification through chromatography .
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethoxy-2-(2-methylphenyl)isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
4,5-Dimethoxy-2-(2-methylphenyl)isoindole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4,5-Dimethoxy-2-(2-methylphenyl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4,5-Dimethoxy-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione
- 2-(4-Methoxy-phenyl)-isoindole-1,3-dione
- 4,5-Dimethoxy-1H-isoindole-1,3(2H)-dione
Uniqueness
4,5-Dimethoxy-2-(2-methylphenyl)isoindole-1,3-dione is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methoxy groups and a methylphenyl group can affect its interaction with molecular targets, making it distinct from other similar compounds .
Properties
CAS No. |
326611-19-2 |
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Molecular Formula |
C17H15NO4 |
Molecular Weight |
297.3g/mol |
IUPAC Name |
4,5-dimethoxy-2-(2-methylphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C17H15NO4/c1-10-6-4-5-7-12(10)18-16(19)11-8-9-13(21-2)15(22-3)14(11)17(18)20/h4-9H,1-3H3 |
InChI Key |
UPIXXQHRYWPLAG-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(C2=O)C(=C(C=C3)OC)OC |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(C2=O)C(=C(C=C3)OC)OC |
Origin of Product |
United States |
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